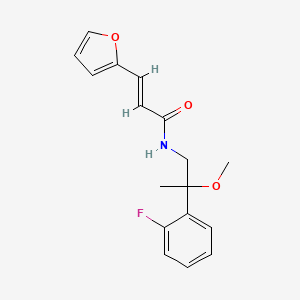

(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide

CAS No.: 1798417-24-9

Cat. No.: VC4847319

Molecular Formula: C17H18FNO3

Molecular Weight: 303.333

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798417-24-9 |

|---|---|

| Molecular Formula | C17H18FNO3 |

| Molecular Weight | 303.333 |

| IUPAC Name | (E)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(furan-2-yl)prop-2-enamide |

| Standard InChI | InChI=1S/C17H18FNO3/c1-17(21-2,14-7-3-4-8-15(14)18)12-19-16(20)10-9-13-6-5-11-22-13/h3-11H,12H2,1-2H3,(H,19,20)/b10-9+ |

| Standard InChI Key | PGLCJJFSRWUUIL-MDZDMXLPSA-N |

| SMILES | CC(CNC(=O)C=CC1=CC=CO1)(C2=CC=CC=C2F)OC |

Introduction

Synthesis

The synthesis of (E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide typically involves:

-

Preparation of intermediates:

-

The furan-2-yl-acrylamide moiety is synthesized via an aldol condensation reaction using a furan derivative and an acrylamide precursor.

-

The 2-fluorophenyl methoxypropylamine is prepared by introducing the methoxy group and fluorine atom into a phenyl ring through nucleophilic substitution or Friedel-Crafts reactions.

-

-

Coupling reaction:

-

The two intermediates are coupled using amide bond formation techniques, such as employing carbodiimide-based coupling agents (e.g., EDC or HATU) in the presence of a base.

-

-

Purification:

-

The final product is purified using recrystallization or chromatography techniques to ensure high purity.

-

Characterization Techniques

The compound can be characterized using the following analytical methods:

-

Nuclear Magnetic Resonance (NMR):

-

Proton (H) and Carbon (C) NMR spectra confirm the structure by identifying chemical shifts corresponding to the furan ring, fluorophenyl group, and amide functionality.

-

-

Mass Spectrometry (MS):

-

Provides molecular weight confirmation and fragmentation patterns.

-

-

Infrared Spectroscopy (IR):

-

Detects characteristic functional group vibrations, such as C=O stretching (~1650 cm) for the amide group.

-

-

X-Ray Crystallography:

-

Used to determine the precise three-dimensional arrangement of atoms in crystalline forms.

-

Biological Activity

Compounds with similar structures often exhibit pharmacological properties due to their ability to interact with biological targets:

-

The fluorophenyl group may enhance binding affinity to enzymes or receptors.

-

Furan derivatives are known for antimicrobial, anti-inflammatory, and anticancer activities.

Drug Development

The combination of fluorine and heterocyclic systems suggests potential as a lead compound for drug discovery in areas such as:

-

Oncology

-

Neurological disorders

-

Anti-infective agents

Material Science

Acrylamide derivatives are sometimes used in polymer science for creating functional materials with specific properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume